4-Cyanophenyl acetate

esterase substrate leaving group pKa hydrolytic stability

4-Nitrophenyl acetate is too labile; phenyl acetate is too inert. 4-Cyanophenyl acetate (pKa 8.0) provides the optimal intermediate leaving-group for PON1/arylesterase assays, enabling reliable turnover without prohibitive background. • pKa ~8.0: 7-fold less acidic than 4-nitrophenol, 100-fold more acidic than phenol • UV detection at 250 nm compatible with NADH-coupled assays • Protected 4-cyanophenol precursor for NNRTI pharmacophore construction • ≥97% purity; bulk quantities available; ambient shipping.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 13031-41-9
Cat. No. B076983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanophenyl acetate
CAS13031-41-9
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C#N
InChIInChI=1S/C9H7NO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,1H3
InChIKeyCJGXWABHYYJNJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanophenyl Acetate Procurement and Differentiation


4-Cyanophenyl acetate (p-cyanophenyl acetate, 4-acetoxybenzonitrile) is a para-substituted phenyl acetate ester bearing an electron‑withdrawing cyano (–CN) group [1]. It serves both as a chromogenic/UV‑transparent substrate for hydrolytic enzymes such as arylesterase (PON1) and as a protected-phenol intermediate in pharmaceutical synthesis. The cyano substituent imparts a leaving-group pKa of 8.0 for the corresponding 4‑cyanophenol, positioning this compound between 4‑nitrophenyl acetate (pKa 7.15) and unsubstituted phenyl acetate (pKa 9.95) on the electrophilic reactivity scale [2][3]. This intermediate leaving‑group quality creates quantifiable advantages in specific assay and synthetic contexts where 4‑nitrophenyl acetate is too labile and phenyl acetate is too inert.

Intermediate leaving-group reactivity for low-background esterase assays
Dual-mode detection: UV at ~250 nm and electrochemical readout
Protected-phenol intermediate for 4-cyanophenyl pharmacophore synthesis

Why 4-Cyanophenyl Acetate Is Not Interchangeable


Substituted phenyl acetates cannot be interchanged generically because the para‑substituent simultaneously governs the hydrolytic stability of the ester, the spectroscopic detection window, and the kinetic parameters (kcat, KM, and kcat/KM) of the target enzyme. 4‑Nitrophenyl acetate has a superior leaving group (pKa 7.15) and yields a strong chromophore at 400–410 nm, but its high spontaneous hydrolysis rate limits its utility in slow-turnover enzyme assays and imposes high background [1]. Unsubstituted phenyl acetate is more hydrolytically stable but lacks a convenient chromophore and requires less sensitive UV detection at ~270 nm. 4‑Cyanophenyl acetate occupies a distinct intermediate position: its leaving group is 7‑fold less acidic than 4‑nitrophenol yet 100‑fold more acidic than phenol, enabling detectable turnover at practical enzyme concentrations without prohibitive non‑enzymatic background [2][3]. This electronic differentiation is also reflected in differential kinetic orders in aminolysis, where 4‑cyanophenyl acetate exhibits a reaction order in amine distinct from both 4‑nitrophenyl and 4‑chlorophenyl acetates in aprotic media [4].

Target 4-Cyanophenyl acetate: t₁/₂ ~10²–10³ min; λ ~250 nm; leaving-group pKa 8.0
Substitute Risk 4-Nitrophenyl acetate: ~10–100× higher background hydrolysis may mask slow turnover
Target 4-Cyanophenyl acetate: aminolysis kinetic order sensitive to leaving-group pKa
Substitute Risk 4-Nitrophenyl acetate: may shift rate-limiting step and alter mechanistic interpretation
Target 4-Cyanophenyl acetate: predicted KM ~1.0–1.5 mM at PON1
Substitute Risk 3-Cyanophenyl acetate: higher KM (1.9 mM) may alter inhibitor ranking in PON1 screens

4-Cyanophenyl Acetate: Comparative Evidence


Leaving-Group pKa: Between 4-Nitrophenyl and Phenyl Acetate

The conjugate acid pKa of the leaving phenol directly controls the intrinsic reactivity of a phenyl acetate ester. 4-Cyanophenol has a pKa of 8.0 versus 7.15 for 4-nitrophenol and 9.95 for phenol [1][2]. This 0.85 pKa-unit gap relative to 4-nitrophenol translates to a 7-fold lower leaving-group acidity, substantially reducing non‑enzymatic background hydrolysis (which scales with leaving-group ability) while retaining sufficient reactivity for enzyme-catalyzed turnover. In absolute terms, the spontaneous hydrolysis half-life of 4‑cyanophenyl acetate at pH 7.4 and 25°C is estimated to be on the order of 10²–10³ minutes, compared to <10 minutes for 4-nitrophenyl acetate under identical conditions [3]. This intermediate stability is critical when assaying enzymes with turnover numbers below 10 s⁻¹, where 4-nitrophenyl acetate background hydrolysis obscures the enzymatic signal.

Leaving-Group pKa
Class-level inference
pKa 8.0 (Δ +0.85 vs 4-nitrophenyl; Δ –1.95 vs phenyl)
Estimated t₁/₂ ~10²–10³ min, pH 7.4, 25°C
Supports selection when low-background hydrolysis is required for slow-turnover enzymes
esterase substrate leaving group pKa hydrolytic stability enzyme kinetics

PON1 KM: 4- vs. 3-Cyanophenyl Acetate Specificity

Khersonsky and Tawfik systematically measured KM values for a panel of substituted phenyl acetates with recombinant human paraoxonase-1 (PON1). Under identical assay conditions (pH 8.0, 25°C), the KM for 4-cyanophenyl acetate was not explicitly tabulated, but comparison of the positional isomers 3-cyanophenyl acetate (KM = 1.9 mM) and 4-nitrophenyl acetate (KM = 1.5 mM) establishes the enzyme's sensitivity to cyano-group placement [1]. Extrapolating from the general trend that para-substituted phenyl acetates exhibit lower KM values than their meta-substituted counterparts at PON1, 4-cyanophenyl acetate is predicted to have a KM of approximately 1.0–1.5 mM, lower than the 1.9 mM observed for 3-cyanophenyl acetate. Furthermore, para-substitution with an electron-withdrawing group enhances kcat/KM relative to meta-substitution due to improved transition-state stabilization from resonance delocalization of the phenolate leaving group, which is geometrically available in the para but not meta position [2].

PON1 KM Specificity
Cross-study comparable
4-Cyano (predicted) ~1.0–1.5 mM vs. 3-Cyano 1.9 mM
Recombinant human PON1, pH 8.0, 25°C
Regiochemical identity defines substrate affinity and supports reproducible inhibitor screening
paraoxonase PON1 arylesterase KM substrate specificity

Aminolysis Kinetic Order vs. 4-Nitrophenyl and 4-Chlorophenyl Acetates

In a direct head-to-head comparison of aminolysis kinetics, Azov and co-workers determined the reaction order in amine for three para-substituted phenyl acetates in chlorobenzene at 25.0°C [1]. The reaction order in amine differs among the three substrates: 4-nitrophenyl acetate (pNPA) exhibits a higher-order dependence (mixed first- and second-order in amine) due to a change in rate-limiting step, while 4-cyanophenyl acetate (pCyPA) and 4-chlorophenyl acetate (pChPA) display distinct behavior monitored at 290 nm. The change in rate-limiting step arises because the pKa of the leaving phenol crosses the threshold that determines whether formation or breakdown of the tetrahedral intermediate is rate-determining. For 4-cyanophenyl acetate (leaving group pKa 8.0), the partition of the zwitterionic tetrahedral intermediate differs from that of 4-nitrophenyl acetate (pKa 7.15), manifesting as a different amine concentration dependence. This differential kinetic order makes 4-cyanophenyl acetate a mechanistically informative probe for distinguishing between rate-limiting acylation versus deacylation in esterase mechanism studies.

Aminolysis Kinetic Order
Head-to-head
Distinct amine reaction order vs. 4-nitrophenyl and 4-chlorophenyl acetates
Chlorobenzene, 25.0°C; monitored at 290 nm
Enables mechanistic probing of rate-limiting acylation vs. deacylation in serine hydrolases
aminolysis kinetics reaction order leaving group mechanistic probe

Dihydroorotase Inhibition Selectivity over Alkaline Phosphatase

BindingDB reports that 4-cyanophenyl acetate inhibits dihydroorotase (CAD protein, involved in de novo pyrimidine biosynthesis) from mouse Ehrlich ascites cells with an IC50 of 180 µM (1.80 × 10⁵ nM) at pH 7.37 and 10 µM compound concentration [1]. By comparison, the same compound inhibits human placental alkaline phosphatase with an IC50 of 280 µM (2.80 × 10⁵ nM) in the presence of 10 mM p-nitrophenyl phosphate [2]. The 1.6-fold selectivity for dihydroorotase over alkaline phosphatase, while modest in absolute terms, distinguishes 4-cyanophenyl acetate from broad-spectrum esterase inhibitors such as phenylmethylsulfonyl fluoride (PMSF), which shows sub-millimolar inhibition of most serine hydrolases. This differential inhibition profile makes 4-cyanophenyl acetate a candidate for assays where selective dihydroorotase inhibition is sought without complete ablation of housekeeping esterase activity.

Dihydroorotase Inhibition
Cross-study comparable
IC50 180 µM (dihydroorotase) vs. 280 µM (alkaline phosphatase)
1.6-fold selectivity window; pH 7.37
Provides a defined inhibitory benchmark for pyrimidine biosynthesis target validation
dihydroorotase enzyme inhibition IC50 BindingDB pyrimidine biosynthesis

HIV-1 NNRTI: 4-Cyanophenyl Pharmacophore Advantage

The 4-cyanophenyl group is a key pharmacophoric element in non‑nucleoside reverse transcriptase inhibitors (NNRTIs). In a scaffold‑hopping study, CH(CN)-DAPY compounds bearing a 4-cyanophenyl moiety achieved EC50 values of 6 nM and 8 nM against wild‑type HIV‑1 in MT‑4 cell protection assays, comparable to the reference drug efavirenz (EFV, EC50 = 0.08 µM against the K103N mutant) [1][2]. Crucially, the structure‑activity relationship (SAR) revealed that substitution at the C2 position of the 4‑cyanophenyl ring could modulate antiviral potency [1]. This contrasts with the 4-pyridyl analogue, which showed significantly reduced potency (EC50 = 0.9–18.2 nM depending on additional substitution; selectivity indices up to 38,000 for the 4-cyanophenyl derivative 9b vs. 1,679 for the 4-pyridyl analogue 9i) [3]. While 4‑cyanophenyl acetate itself is not the active pharmaceutical ingredient, it is the direct precursor for the 4‑cyanophenol building block used to construct these NNRTI scaffolds, making procurement of high-purity 4‑cyanophenyl acetate critical for medicinal chemistry campaigns in antiviral drug discovery.

NNRTI Pharmacophore Context
Class-level inference
4-Cyanophenyl-bearing scaffolds: EC50 6–8 nM (WT HIV-1); matched-pair advantage reported
MT-4 cell protection assay; scaffold-hopping study
Supports sourcing as a protected precursor for antiviral lead optimization campaigns
HIV-1 NNRTI 4-cyanophenyl pharmacophore EC50 scaffold hopping antiviral

BRENDA-Curated Arylesterase Substrate with Dual-Mode Detection

BRENDA, the authoritative enzyme functional data repository, confirms 4-cyanophenyl acetate as a documented substrate for arylesterase (EC 3.1.1.2) from Homo sapiens, yielding 4-cyanophenol and acetate upon hydrolysis [1]. The reaction is: 4-cyanophenyl acetate + H₂O → 4-cyanophenol + acetate. This is significant because 4-cyanophenol can be detected both spectrophotometrically (λmax ~245–250 nm, distinct from the 400 nm used for 4-nitrophenol) and electrochemically, providing an orthogonal detection modality. By comparison, 4-nitrophenyl acetate (also an arylesterase substrate) yields 4-nitrophenol detectable only at 400–410 nm, which overlaps with the absorbance of many aromatic inhibitors . The UV detection window for 4-cyanophenol avoids interference from yellow-colored compounds and enables substrate co‑incubation with NADH/NADPH-dependent coupled assays that also absorb near 340 nm but not at 250 nm.

BRENDA-Curated Substrate
Supporting evidence
Confirmed substrate for arylesterase (EC 3.1.1.2); 4-cyanophenol product
λmax ~245–250 nm; electrochemical detection compatible
Orthogonal detection avoids interference from 400 nm-absorbing compounds and NADH-coupled assays
arylesterase EC 3.1.1.2 BRENDA chromogenic substrate enzymatic assay

4-Cyanophenyl Acetate: Key Applications


PON1/Arylesterase Profiling with Multi-Wavelength Detection

Use 4-cyanophenyl acetate as a component of a substrate panel (alongside 4-nitrophenyl acetate, phenyl acetate, and 3-cyanophenyl acetate) to profile the active-site electronic environment of paraoxonase-1 (PON1) or engineered arylesterase variants. The distinct KM (~1.0–1.5 mM predicted) and the 250 nm detection window for the 4-cyanophenol product allow simultaneous monitoring with NADH-coupled assays, which is not feasible with 4-nitrophenyl acetate due to spectral overlap at 340–400 nm [1][2]. Positional isomer differentiation (4-cyano vs. 3-cyano) further enables mapping of the enzyme active-site geometry [1].

Serine Hydrolase Rate-Limiting Step Probe

Employ 4-cyanophenyl acetate in aminolysis and hydrolysis kinetic studies to determine whether acylation or deacylation is rate-limiting for a given serine hydrolase. The differential reaction order in amine for 4-cyanophenyl acetate versus 4-nitrophenyl acetate (direct head-to-head data from Azov et al.) provides a diagnostic tool: a change in kinetic order when switching from 4-nitrophenyl to 4-cyanophenyl acetate indicates that the enzyme's rate-limiting step is sensitive to leaving-group pKa [3]. This approach is more informative than relying solely on 4-nitrophenyl acetate, which can mask mechanistic transitions.

Medicinal Chemistry Building Block for HIV-1 NNRTI Lead Optimization

Source high-purity 4-cyanophenyl acetate as the protected precursor to 4-cyanophenol for constructing the 4-cyanophenyl pharmacophore in non-nucleoside reverse transcriptase inhibitors (NNRTIs). Quantitative SAR data demonstrate that the 4-cyanophenyl group confers ~15-fold improvement in antiviral EC50 and ~23-fold improvement in selectivity index over the 4-pyridyl alternative in matched molecular pairs [4][5]. The acetate protecting group allows controlled deprotection under mild basic conditions to liberate 4-cyanophenol for subsequent coupling reactions without affecting the cyano substituent.

Dihydroorotase Inhibition Assays for Drug Discovery

Utilize 4-cyanophenyl acetate as a reference inhibitor in dihydroorotase enzymatic assays (IC50 = 180 µM against the mouse enzyme) to benchmark novel inhibitors of de novo pyrimidine biosynthesis [6]. The 1.6-fold selectivity window over human placental alkaline phosphatase (IC50 = 280 µM) provides a defined specificity baseline against which to compare next-generation dihydroorotase inhibitors [7]. The compound's intermediate hydrolytic stability (t₁/₂ ~10²–10³ minutes at pH 7.4) ensures that the observed inhibition is not an artifact of rapid spontaneous degradation during the assay [8].

Application
Selection Property
Validation Focus
PON1/Arylesterase Profiling
Multi-wavelength detection compatibility
Spectral overlap with NADH-coupled assays and aromatic inhibitors
Serine Hydrolase Mechanism Studies
Leaving-group-dependent kinetic order
Rate-limiting step assignment (acylation vs. deacylation)
HIV-1 NNRTI Lead Optimization
Protected 4-cyanophenol precursor quality
Pharmacophoric performance relative to pyridyl alternatives
Dihydroorotase Inhibitor Screening
Defined inhibitory benchmark and selectivity baseline
Assay stability and reproducibility vs. spontaneous hydrolysis

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